

# An In-depth Technical Guide to Scopine Methiodide

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## Compound of Interest

Compound Name: *Scopine Methiodide*

Cat. No.: *B1145704*

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This technical guide provides a comprehensive overview of **scopine methiodide**, a quaternary ammonium derivative of the tropane alkaloid scopine. Due to a lack of extensive direct research on **scopine methiodide**, this document leverages data from its close structural analog, N-methylscopolamine, to infer its pharmacological profile. This guide covers the synthesis, mechanism of action, and relevant experimental protocols, presenting quantitative data in structured tables and visualizing complex processes through diagrams.

## Core Concepts

**Scopine methiodide** is the N-methylated quaternary iodide salt of scopine. Scopine itself is a tropane alkaloid found in various plants and is also a metabolite of scopolamine.<sup>[1]</sup>

Quaternization of the nitrogen atom in the tropane ring system generally leads to peripherally restricted muscarinic receptor antagonists, as the permanent positive charge hinders crossing of the blood-brain barrier.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Formula	C <sub>9</sub> H <sub>16</sub> INO <sub>2</sub>	[2]
Molecular Weight	297.13 g/mol	[2]
CAS Number	21662-36-2	[2]
Synonyms	Methscopolamine Iodide, N-Methylscopine Iodide	[2]

## Synthesis of Scopine Methiodide

The synthesis of **scopine methiodide** is a two-step process involving the initial production of scopine from a precursor like scopolamine, followed by N-methylation.

## Experimental Protocol: Synthesis of Scopine from Scopolamine Hydrobromide

This protocol is adapted from established procedures for the reduction of scopolamine.

Materials:

- Scopolamine hydrobromide
- Sodium borohydride
- Ethanol
- Diethyl ether
- Hydrochloric acid (for workup)
- Sodium bicarbonate solution (for workup)
- Methylene chloride (for extraction)
- Anhydrous magnesium sulfate

#### Procedure:

- Suspend scopolamine hydrobromide in ethanol.
- Cool the suspension in an ice bath.
- Gradually add sodium borohydride to the cooled suspension.
- Allow the reaction mixture to stir and slowly warm to room temperature overnight.
- Acidify the mixture with a solution of hydrochloric acid in diethyl ether to hydrolyze any remaining borohydride.
- Filter the resulting precipitate and wash with diethyl ether.
- Dissolve the solid in water and basify with a saturated sodium bicarbonate solution.
- Extract the aqueous layer multiple times with methylene chloride.
- Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
- Evaporate the solvent under reduced pressure to yield scopolamine.

## Experimental Protocol: N-methylation of Scopolamine

This protocol describes the quaternization of the scopolamine nitrogen to form **scopolamine methiodide**.

#### Materials:

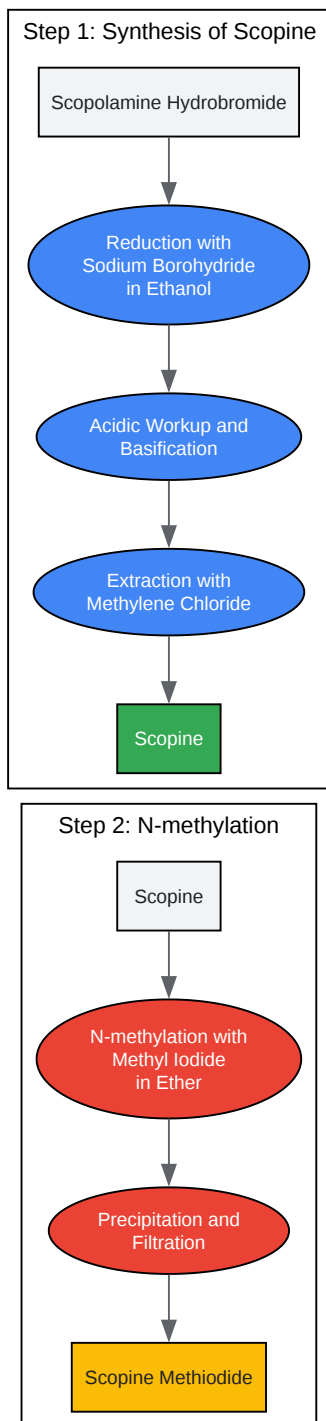
- Scopolamine
- Methyl iodide
- Ether

#### Procedure:

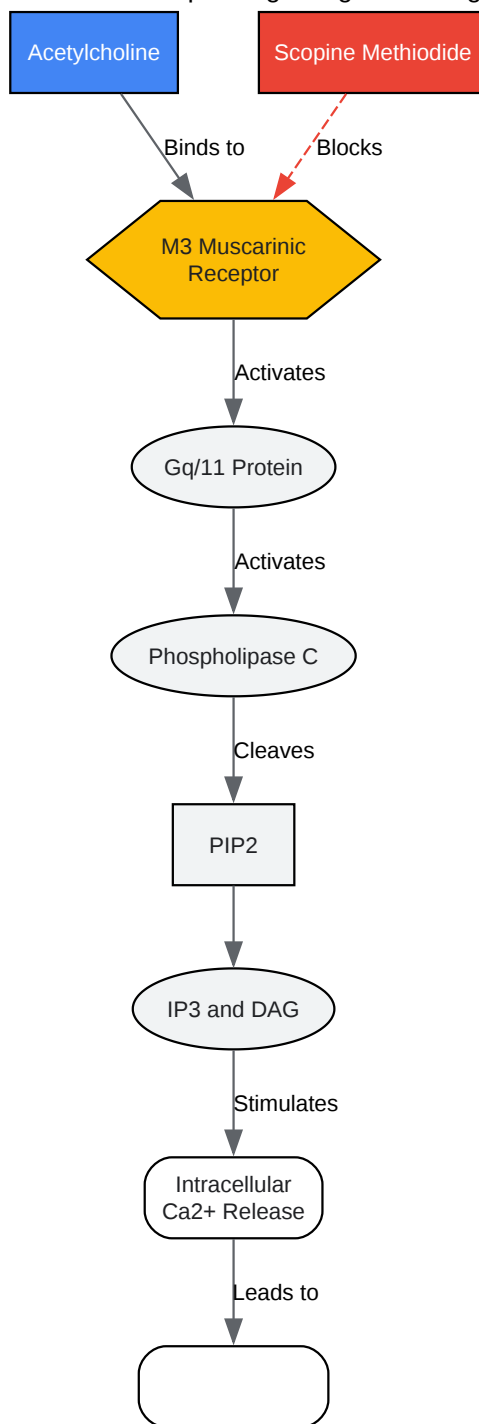
- Dissolve the synthesized scopolamine in ether.

- Add an excess of methyl iodide to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- The product, **scopine methiodide**, will precipitate out of the solution as a solid.
- Filter the solid and wash with ether to remove any unreacted starting materials.
- The resulting solid can be further purified by recrystallization, for example from an ethanol-ether mixture.<sup>[3]</sup>

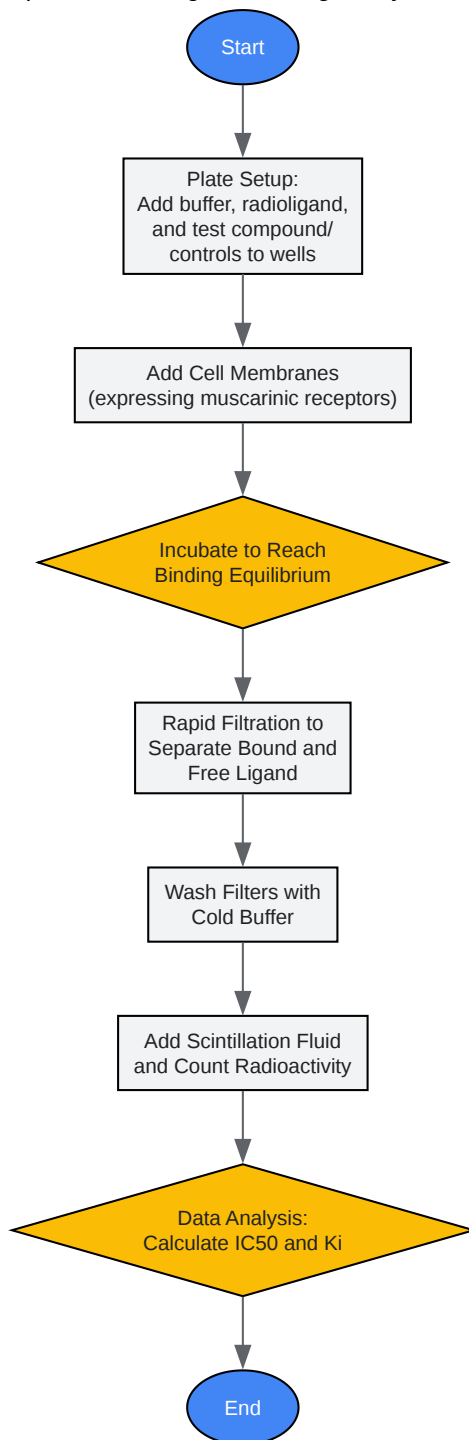
## Synthesis of Scopine Methiodide



## Muscarinic M3 Receptor Signaling and Antagonism



## Competitive Radioligand Binding Assay Workflow

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## References

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